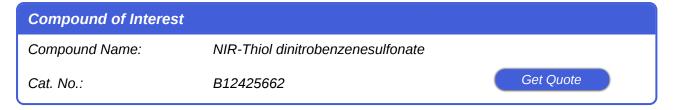


Application Notes and Protocols: Staining Living Cells with NIR-Thiol dinitrobenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-Thiol dinitrobenzenesulfonate is a near-infrared (NIR) fluorescent probe designed for the detection and imaging of biological thiols in living cells and in vivo.[1][2] Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in various physiological and pathological processes. This probe offers significant advantages for live-cell imaging due to its absorption and emission in the NIR window (700-900 nm), a region where cellular autofluorescence is minimal, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1][3]

The probe operates on a "turn-on" mechanism. The non-fluorescent **NIR-Thiol dinitrobenzenesulfonate** molecule becomes highly fluorescent upon reaction with thiols. This is achieved through the cleavage of the 2,4-dinitrobenzenesulfonyl (DNBS) group, which acts as a fluorescence quencher, by nucleophilic thiols.[4] This reaction is highly selective for thiols over other biologically relevant amino acids.[1]

Product Information



Property	Value	Reference
Molecular Weight	875.83 g/mol	[5]
Excitation Wavelength	~680 nm	[3][6]
Emission Wavelength	~710 nm	[3][6]
Solubility	Soluble in DMSO	-
Storage	Store at -20°C, protect from light	-

Quantitative Data

The performance of **NIR-Thiol dinitrobenzenesulfonate** and similar DNBS-based NIR probes is summarized below.

Parameter	Value	Conditions	Reference
Fluorescence Enhancement	~700-fold	In vivo (mice, 20 nmol injected)	[1]
~2900-fold	In vivo (mice, 40 nmol injected)	[1]	
~7400-fold	In vivo (mice, 160 nmol injected)	[1]	
Selectivity	High for Cys, Hcy, GSH	Tested against Phe, Gly, Arg, Lys, Tyr, Leu, glucose, Ser, and Val	[1]
Cell Permeability	Yes	Demonstrated in HeLa and Bel 7702 cells	[1]
Cytotoxicity	Low	Mentioned as a prominent feature	[1]

Experimental Protocols



Reagent Preparation

- a. Stock Solution Preparation:
- Prepare a 1 mM stock solution of **NIR-Thiol dinitrobenzenesulfonate** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
 Protect from light.
- b. Working Solution Preparation:
- On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (e.g., 5-10 μM) in serum-free cell culture medium or an appropriate buffer (e.g., PBS, pH 7.4).
- It is recommended to prepare the working solution fresh for each experiment.

Live Cell Staining and Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

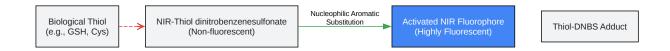
- a. Cell Culture:
- Plate cells (e.g., HeLa, Bel 7702) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Culture cells to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.
- b. Staining Procedure:
- Remove the cell culture medium from the dishes.
- Wash the cells twice with warm phosphate-buffered saline (PBS), pH 7.4.



- Add the freshly prepared working solution of NIR-Thiol dinitrobenzenesulfonate to the cells.
- Incubate the cells for 15-30 minutes in a humidified incubator at 37°C with 5% CO2.
- After incubation, remove the staining solution.
- Wash the cells three times with warm PBS to remove any unbound probe.
- Add fresh, warm cell culture medium or PBS to the cells for imaging.
- c. Fluorescence Microscopy:
- Image the stained cells using a fluorescence microscope equipped with appropriate filters for NIR imaging.
- Excitation: Use a laser line or filter set centered around 680 nm.
- Emission: Collect the fluorescence signal using a filter set centered around 710 nm.
- Acquire images using a sensitive camera suitable for NIR detection.
- d. Control Experiments:
- Negative Control: Image unstained cells under the same imaging conditions to assess the level of autofluorescence.
- Positive Control (Optional): To confirm the probe's response to thiols, cells can be pretreated with a known thiol-containing compound like N-acetylcysteine (NAC) to increase intracellular thiol levels, which should result in a stronger fluorescence signal.
- Inhibition Control (Optional): To further validate the thiol-specificity, cells can be pre-treated with a thiol-blocking agent such as N-ethylmaleimide (NEM) before staining. This should result in a significantly reduced fluorescence signal.

Visualizations Signaling Pathway (Reaction Mechanism)



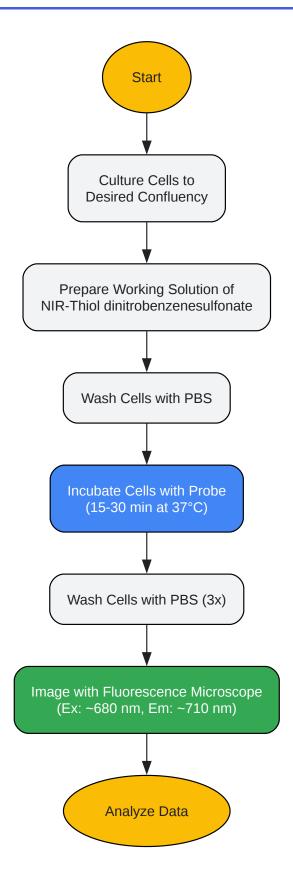


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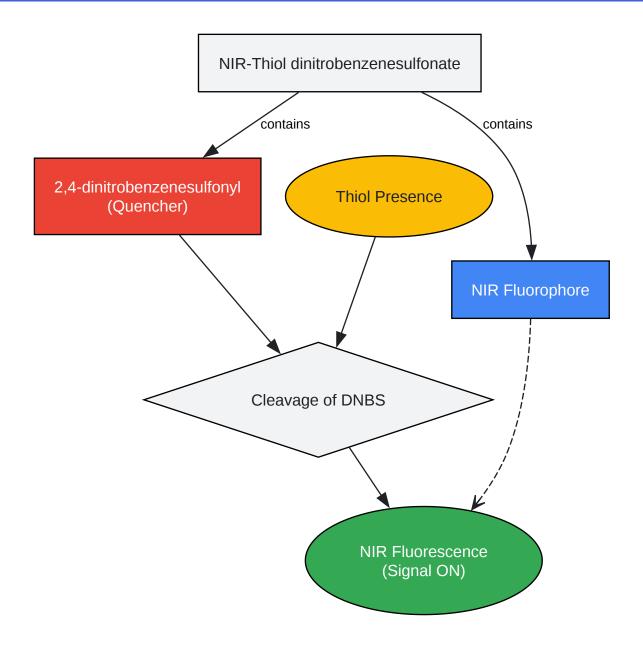
Caption: Reaction mechanism of NIR-Thiol dinitrobenzenesulfonate with biological thiols.

Experimental Workflow









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